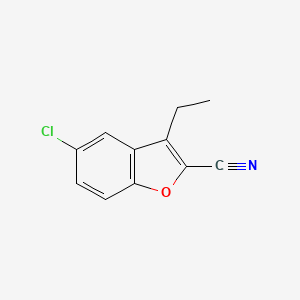

5-Chloro-3-ethyl-benzofuran-2-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

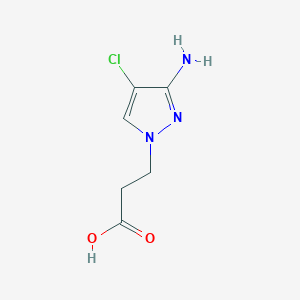

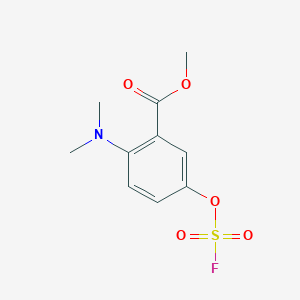

5-Chloro-3-ethyl-benzofuran-2-carbonitrile is a chemical compound that belongs to the benzofuran family, characterized by a fused benzene and furan ring structure. The presence of a chloro substituent at the 5-position and an ethyl group at the 3-position distinguishes this compound within the benzofuran class. While the specific compound 5-Chloro-3-ethyl-benzofuran-2-carbonitrile is not directly mentioned in the provided papers, the papers do discuss related benzofuran derivatives, which can provide insights into the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of related benzofuran compounds involves multi-step chemical reactions. For instance, the synthesis of a β-amyloid aggregation inhibitor involves a one-pot synthesis starting from 4-chlorophenol and ω-(methylsulfinyl)-p-methoxyacetophenone under Pummerer reaction conditions, followed by desulfurization to obtain 5-chloro-2-(4-methoxyphenyl)benzofuran. Subsequent acylation and treatment with diethylamine yield the final product . This synthesis route indicates that the core benzofuran structure can be functionalized with various substituents, suggesting possible synthetic pathways for 5-Chloro-3-ethyl-benzofuran-2-carbonitrile.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the arrangement of atoms within the fused ring system and the spatial orientation of substituents. For example, in the crystal structure of a methylsulfinyl benzofuran derivative, the oxygen atom and the methyl group of the methylsulfinyl substituent are on opposite sides of the benzofuran plane . This information implies that the molecular structure of 5-Chloro-3-ethyl-benzofuran-2-carbonitrile would also exhibit a planar benzofuran core with substituents that may influence the overall molecular conformation.

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, including oxidation and acylation, as demonstrated in the synthesis of related compounds . The reactivity of the benzofuran ring system and its substituents can lead to the formation of diverse products with potential biological activities. The chemical reactions involving 5-Chloro-3-ethyl-benzofuran-2-carbonitrile would likely depend on the functional groups present and the reaction conditions applied.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can be influenced by their molecular structure. For instance, the crystal structure of a methylsulfinyl benzofuran derivative is stabilized by aromatic π–π interactions and C—H...O hydrogen bonds . These interactions can affect the compound's melting point, solubility, and stability. Although the exact properties of 5-Chloro-3-ethyl-benzofuran-2-carbonitrile are not provided, it can be inferred that similar intermolecular interactions may play a role in its physical and chemical behavior.

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

5-Chloro-3-ethyl-benzofuran-2-carbonitrile is utilized in the synthesis of new chemical structures. For instance, the reaction of 3-(3-cyanopropoxy)[1]benzofuran-2-carbonitriles with potassium tert-butoxide produces novel compounds like 5-amino-1,2-dihydro[1]benzofuro[3,2-d]furo[2,3-b]pyridines and 5-amino-2,3-dihydro[1]benzofuro[3,2-b]oxepin-4-carbonitriles (Okuda et al., 2012).

Antibacterial and Antifungal Activities

5-Chloro-3-ethyl-benzofuran-2-carbonitrile derivatives have been studied for their antibacterial and antifungal properties. Compounds synthesized from this chemical showed significant activity against various bacteria and fungi, performing better than some known antibiotics in antibiogram tests (Loğoğlu et al., 2010).

Electrocatalytic Activity

The electrocatalytic activities of benzofuran derivatives, including 5-Chloro-3-ethyl-benzofuran-2-carbonitrile, have been explored for the oxidation of norepinephrine and serotonin. These studies demonstrate the potential of these compounds in developing sensitive sensors for detecting these neurotransmitters (Mazloum‐Ardakani & Khoshroo, 2014).

Synthesis of β-Amyloid Aggregation Inhibitors

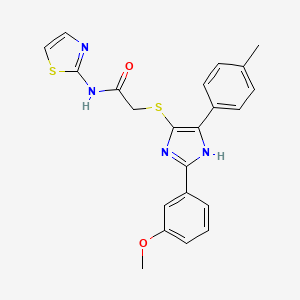

This chemical has been used in the synthesis of β-amyloid aggregation inhibitors, which are significant in Alzheimer's disease research. For example, the synthesis of 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran as a β-amyloid aggregation inhibitor highlights its potential in therapeutic applications (Choi et al., 2003).

Development of Antimicrobial Agents

Benzofuran-oxadiazole hybrids, including derivatives of 5-Chloro-3-ethyl-benzofuran-2-carbonitrile, have been synthesized and evaluated for their antimicrobial activity, contributing to the development of new antimicrobial agents (Sanjeeva et al., 2021).

Application in Organic Syntheses

This compound is used in various organic synthesis processes, demonstrating its versatility as a precursor or intermediate in the synthesis of complex organic compounds (Srivastava & Robins, 1983).

Eigenschaften

IUPAC Name |

5-chloro-3-ethyl-1-benzofuran-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO/c1-2-8-9-5-7(12)3-4-10(9)14-11(8)6-13/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHWMBFBKAWKAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(OC2=C1C=C(C=C2)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3-ethyl-benzofuran-2-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B3013363.png)

![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole](/img/structure/B3013369.png)

![N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide](/img/structure/B3013379.png)